Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946330-13-8
VCID: VC6066665
InChI: InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C25H29N5O4S
Molecular Weight: 495.6

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946330-13-8

Cat. No.: VC6066665

Molecular Formula: C25H29N5O4S

Molecular Weight: 495.6

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946330-13-8

Specification

CAS No. 946330-13-8
Molecular Formula C25H29N5O4S
Molecular Weight 495.6
IUPAC Name methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35)
Standard InChI Key QTVHFEZKNUBUHG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4

Introduction

Chemical Identification and Molecular Properties

Systematic Nomenclature and Structural Descriptors

The compound’s IUPAC name, methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, reflects its intricate architecture. Key functional groups include:

  • A tetrahydroquinazoline core with ketone (4-oxo) and thione (2-thioxo) substituents.

  • A propyl linker bearing an amide bond (3-oxo) connected to a 2-(4-phenylpiperazin-1-yl)ethyl moiety.

  • A methyl ester at position 7 of the quinazoline ring.

Molecular Formula and Weight

The molecular formula C25H29N5O4S corresponds to a molecular weight of 495.6 g/mol, as calculated from PubChem-derived data.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Registry Number946330-13-8
Molecular FormulaC25H29N5O4S
Molecular Weight495.6 g/mol
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4
InChI KeyNot explicitly reported

Structural and Electronic Characteristics

Conformational Analysis

Synthesis and Derivatization

Proposed Synthetic Pathways

Though explicit synthesis protocols are absent, the structure implies a multi-step approach:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea.

  • Side Chain Installation: Amide coupling between the quinazoline’s propylamine and a pre-synthesized 2-(4-phenylpiperazin-1-yl)ethylamine intermediate .

  • Esterification: Methylation of the carboxylic acid precursor at position 7.

Target ClassRationaleReference
Dopamine D2/D3 ReceptorsStructural similarity to aripiprazole
Protein KinasesQuinazoline-based ATP-competitive inhibition
Sigma-1 ReceptorsPiperazine-containing agonists/antagonists

ADMET Profiling

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) metrics, though unavailable for this specific compound, can be inferred:

  • LogP: Estimated ~3.2 (moderate lipophilicity).

  • Blood-Brain Barrier Permeability: Likely high due to piperazine and aromatic groups .

Challenges and Future Directions

Knowledge Gaps

  • Experimental Bioactivity: No in vitro or in vivo studies are documented in public databases.

  • Stereochemical Considerations: The compound’s stereochemistry (if chiral) remains unelucidated.

Research Priorities

  • Target Identification: High-throughput screening against receptor panels.

  • Structure-Activity Relationship (SAR) Studies: Modifying the propyl linker and piperazine substituents.

  • Toxicological Assessments: Acute and chronic toxicity profiling in model organisms.

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